2-(Methylthio)benzothiazole

説明

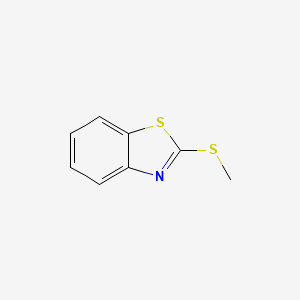

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBVIMLZIRIFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274236 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-22-5, 31621-01-9, 64036-43-7 | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031621019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methylthio)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2748L341KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-(Methylthio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a methylthio group at the 2-position. This molecule and its derivatives are of significant interest across various scientific disciplines, including medicinal chemistry, materials science, and agricultural science. Its biological activity as an aryl hydrocarbon receptor (AhR) agonist, coupled with its applications as a fungicide and a rubber vulcanization accelerator, underscores its versatility and importance. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological activity, with a focus on providing detailed experimental methodologies for its study.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder under standard conditions.[1] It is characterized by the following identifiers and physical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylthio)-1,3-benzothiazole | [2] |

| Synonyms | 2-(Methylmercapto)benzothiazole, 2-Methylsulfanyl-1,3-benzothiazole, Methylcaptax | [1] |

| CAS Number | 615-22-5 | [1] |

| Molecular Formula | C₈H₇NS₂ | [1] |

| Molecular Weight | 181.27 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 44-48 °C | [1] |

| Boiling Point | 177 °C at 22 mmHg | [1] |

| Solubility | Soluble in alcohol, moderately soluble in organic solvents, and has low solubility in water. | |

| Density | ~1.31 g/cm³ |

Spectroscopic Properties

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Predicted shifts in CDCl₃: Aromatic protons (multiplet, ~7.2-8.0 ppm), Methyl protons (singlet, ~2.7 ppm). | [3] |

| ¹³C NMR | Predicted shifts in CDCl₃: Aromatic carbons (~121-154 ppm), Methyl carbon (~15 ppm), C2 carbon (~167 ppm). | [4] |

| FTIR | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-S stretching. | [5] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. | [2] |

Experimental Protocols

Synthesis of this compound from 2-Mercaptobenzothiazole

This protocol describes a common method for the synthesis of this compound via the S-methylation of 2-mercaptobenzothiazole.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Materials:

-

2-Mercaptobenzothiazole (1.0 eq)

-

Sodium hydroxide (1.1 eq)

-

Methyl iodide (1.2 eq)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzothiazole in ethanol.

-

Add a solution of sodium hydroxide in water dropwise to the flask while stirring.

-

To the resulting solution, add methyl iodide dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from an ethanol/water mixture.[6][7][8][9][10]

-

Dry the purified crystals under vacuum to yield pure this compound.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, for a solid sample, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.2.3 Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for LC-MS, or via direct injection for GC-MS.[11]

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for further structural confirmation.

Biological Activity and Mechanism of Action

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound has been identified as an agonist of the aryl hydrocarbon receptor (AhR).[2] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The canonical signaling pathway of the aryl hydrocarbon receptor (AhR) activated by an agonist like this compound.

The activation of the AhR signaling pathway by this compound involves the following key steps:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.[12][14] this compound, acting as a ligand, enters the cell and binds to the AhR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.[19] The activated ligand-AhR complex then translocates into the nucleus.

-

Heterodimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[19] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes.[12]

-

Gene Transcription: The binding of the AhR-ARNT complex to XREs recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[12]

Other Biological Activities

Derivatives of benzothiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The core benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues.

Applications

The unique properties of this compound have led to its use in several industrial and research applications:

-

Agriculture: It is utilized as an effective fungicide to protect crops from various fungal diseases.[1]

-

Materials Science: In the rubber and plastics industry, it acts as a processing aid and vulcanization accelerator, enhancing the durability and performance of the final products.

-

Corrosion Inhibition: It is used in formulations to prevent the corrosion of metals.

-

Analytical Chemistry: It can be employed as a reagent in various analytical techniques.[1]

-

Drug Development: As an AhR agonist, it serves as a valuable tool for studying the AhR signaling pathway and as a lead compound for the development of novel therapeutics targeting this receptor.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. Its fundamental properties, including its well-defined structure, reactivity, and role as an AhR agonist, make it a compound of significant interest for researchers in both academic and industrial settings. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the synthesis, characterization, and biological activities of this important benzothiazole derivative, paving the way for new discoveries and applications in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. repository.qu.edu.iq [repository.qu.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Purification [chem.rochester.edu]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. mt.com [mt.com]

- 11. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Regulatory crosstalk and interference between the xenobiotic and hypoxia sensing pathways at the AhR-ARNT-HIF1α signaling node - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular networking identifies an AHR-modulating benzothiazole from white button mushrooms (Agaricus bisporus) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Structure and Bonding of 2-(Methylthio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2-(Methylthio)benzothiazole, a heterocyclic compound with significant applications in various industrial and pharmaceutical fields. This document details the molecule's structural identifiers, physicochemical properties, and an in-depth look at its bonding characteristics based on theoretical calculations. Experimental protocols for the structural elucidation of similar compounds using Nuclear Magnetic Resonance (NMR) spectroscopy are also presented.

Introduction

This compound is an organic compound featuring a benzothiazole core substituted with a methylthio group at the 2-position.[1] The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] The addition of the methylthio group influences the electronic properties and reactivity of the core structure, making a thorough understanding of its chemical structure and bonding crucial for its application in drug design and materials science.

Chemical Structure and Identification

The fundamental identification of this compound is established through its various chemical nomenclature and registry numbers.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(methylsulfanyl)-1,3-benzothiazole | [3] |

| CAS Number | 615-22-5 | [4] |

| Molecular Formula | C₈H₇NS₂ | [4] |

| Molecular Weight | 181.28 g/mol | [4] |

| SMILES String | CSc1nc2ccccc2s1 | |

| InChI Key | UTBVIMLZIRIFFR-UHFFFAOYSA-N | [5] |

| Appearance | Colorless to white solid | [1] |

| Melting Point | 43-46 °C | [6] |

Bonding Analysis: A Theoretical Perspective

Due to the limited availability of public experimental crystallographic data for this compound, this guide presents a detailed analysis of its bonding based on theoretical calculations. A study by Abdoulaye et al. utilized Density Functional Theory (DFT) with the B3LYP functional and a 6-31+G(d,p) basis set to perform geometry optimization and electronic structure calculations for this compound and its derivatives.[7] While the explicit bond lengths and angles were not published in the main body of the paper, the methodology provides a robust theoretical framework for understanding the molecule's geometry.

The structure of this compound consists of a planar benzothiazole ring system with the methylthio group attached to the C2 carbon of the thiazole ring. The bonding within the benzothiazole ring is characterized by a delocalized π-electron system, contributing to its aromaticity and stability. The C-S and S-CH₃ bonds of the methylthio group introduce specific bond lengths and angles that influence the overall molecular conformation.

It is important to note that the following tables for bond lengths, angles, and dihedral angles would ideally be populated with either experimental data from X-ray crystallography or the specific output from the referenced DFT calculations. As this specific data is not publicly available, the tables are presented as a template for such data.

Table 1: Theoretical Bond Lengths of this compound (DFT, B3LYP/6-31+G(d,p))

| Bond | Bond Length (Å) |

|---|---|

| C-S (thiazole ring) | Data not available |

| C=N (thiazole ring) | Data not available |

| C-C (benzene ring) | Data not available |

| C-S (methylthio) | Data not available |

| S-C (methyl) | Data not available |

| C-H | Data not available |

Table 2: Theoretical Bond Angles of this compound (DFT, B3LYP/6-31+G(d,p))

| Angle | Bond Angle (°) |

|---|---|

| C-S-C (thiazole ring) | Data not available |

| S-C=N (thiazole ring) | Data not available |

| C-C-C (benzene ring) | Data not available |

| C-S-C (methylthio) | Data not available |

| H-C-H (methyl group) | Data not available |

Table 3: Theoretical Dihedral Angles of this compound (DFT, B3LYP/6-31+G(d,p))

| Dihedral Angle | Dihedral Angle (°) |

|---|---|

| C-C-S-C | Data not available |

| N=C-S-C | Data not available |

Experimental Protocols for Structural Elucidation

The determination of the chemical structure and bonding of molecules like this compound relies on various analytical techniques. While specific experimental data for this compound is scarce, standardized protocols for similar molecules can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tubes

-

Micropipettes

-

Vials

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a micropipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

Acquire a standard ¹³C NMR spectrum. Typical parameters include:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on sample concentration

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to the corresponding nucleus in the molecular structure.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, yielding precise bond lengths, bond angles, and dihedral angles.

Objective: To determine the precise solid-state molecular structure of this compound.

General Protocol (for a suitable crystal):

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

-

Data Analysis:

-

Analyze the final refined structure to determine precise bond lengths, bond angles, dihedral angles, and intermolecular interactions.

-

Generate crystallographic information files (CIF) and tables of atomic coordinates and geometric parameters.

-

Visualization of Structural Logic

The logical relationship between the core components of this compound can be visualized to understand its structural hierarchy.

Caption: Logical breakdown of the this compound structure.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While a complete set of experimental bond parameters from X-ray crystallography is not publicly available, theoretical calculations provide a solid foundation for understanding the molecule's geometry. The provided experimental protocols for NMR spectroscopy offer a practical guide for the structural elucidation of this and similar compounds. Further research to obtain single-crystal X-ray diffraction data would be invaluable for a more precise and experimentally validated understanding of the molecular structure and bonding of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]

- 3. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-(Methylmercapto)benzothiazole [webbook.nist.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

Spectroscopic Profile of 2-(Methylthio)benzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)benzothiazole, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and scientific literature to provide a foundational resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 - 7.82 | Multiplet | 1H | Aromatic-H |

| 7.78 - 7.71 | Multiplet | 1H | Aromatic-H |

| 7.43 - 7.36 | Multiplet | 1H | Aromatic-H |

| 7.33 - 7.26 | Multiplet | 1H | Aromatic-H |

| 2.74 | Singlet | 3H | S-CH₃ |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C2 (C=N) |

| 153.5 | Aromatic C |

| 135.2 | Aromatic C |

| 126.3 | Aromatic C |

| 124.5 | Aromatic C |

| 122.0 | Aromatic C |

| 121.1 | Aromatic C |

| 15.1 | S-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The data below is based on an Attenuated Total Reflectance (ATR) IR spectrum.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1595 | Medium | C=C aromatic ring stretch |

| ~1470, 1430 | Medium | C=C aromatic ring stretch |

| ~1280 | Medium | C-N stretch |

| ~995 | Strong | C-S stretch |

| ~750, 725 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.[2]

| m/z | Relative Intensity (%) | Assignment |

| 181 | 100 | [M]⁺ (Molecular Ion) |

| 148 | 61 | [M - SH]⁺ |

| 136 | 16 | [M - CH₃S]⁺ |

| 108 | 35 | [C₆H₄S]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering 0-10 ppm is standard for ¹H NMR.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 scans or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering 0-200 ppm is standard for ¹³C NMR.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS). Electron Ionization (EI) is a common ionization method for this type of molecule.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A standard nonpolar column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer Scan Range: m/z 40-500.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) in the mass spectrum.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

The Genesis of a Versatile Compound: An In-depth History of 2-(Methylthio)benzothiazole

A cornerstone in various chemical industries, 2-(Methylthio)benzothiazole (MTBT) has a rich history deeply intertwined with the development of rubber vulcanization and advancements in agrochemicals. While the precise moment of its initial synthesis remains nuanced, its origins can be traced back to the foundational work on benzothiazole chemistry in the late 19th century and the subsequent industrial demand for derivatives of 2-mercaptobenzothiazole (MBT) in the early 20th century.

This technical guide delves into the discovery and historical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The narrative explores its conceptualization from early benzothiazole chemistry, its synthesis, and its evolution into a key industrial chemical.

Foundational Discoveries: The Dawn of Benzothiazole Chemistry

The story of this compound begins with the broader discovery of the benzothiazole ring system. In 1887, August Wilhelm von Hofmann, a prominent German chemist, laid the groundwork for this class of compounds by synthesizing the first 2-substituted benzothiazoles.[1][2][3] His pioneering work opened the door to the exploration of a new family of heterocyclic compounds with unique properties.

Following Hofmann's discovery, the next significant milestone in the journey towards MTBT was the industrial application of 2-mercaptobenzothiazole (MBT). Around 1921, the utility of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators for rubber was discovered.[2] This development was a major leap forward for the rubber industry, which had been seeking safer and more efficient alternatives to the toxic accelerators used at the time. The commercialization of MBT in the 1920s spurred extensive research into its derivatives to fine-tune the properties of rubber and explore other potential applications.

The Emergence of this compound

While a definitive date for the first synthesis of this compound is not clearly documented in readily available historical records, its conceptualization and synthesis are a logical extension of the chemistry of 2-mercaptobenzothiazole. The most direct and common method for the synthesis of MTBT is through the methylation of MBT. This reaction involves the substitution of the hydrogen atom of the thiol group in MBT with a methyl group.

The historical context suggests that the synthesis of MTBT likely occurred in the years following the commercialization of MBT, as chemists began to explore the modification of this important industrial chemical to create new compounds with tailored properties.

Key Applications and Industrial Significance

This compound has found significant utility in two primary industrial sectors: as a vulcanization accelerator in the rubber industry and as a key intermediate in the synthesis of fungicides.[4]

Role in Rubber Vulcanization

In the rubber industry, MTBT functions as a vulcanization accelerator, contributing to the cross-linking of polymer chains in rubber, which enhances its strength, durability, and elasticity. While MBT itself is a powerful accelerator, its derivatives, including MTBT, can offer modified activity and processing characteristics.

Intermediate in Fungicide Synthesis

A crucial application of this compound is its role as a precursor and a degradation product of the broad-spectrum fungicide, 2-(thiocyanomethylthio)benzothiazole (TCMTB).[5][6] TCMTB has been widely used for the preservation of wood, leather, and in industrial water treatment. The synthesis of TCMTB often involves intermediates that are structurally related to MTBT, and MTBT itself is a known environmental degradation product of TCMTB.

Synthesis of this compound: Experimental Protocols

The primary and most historically relevant method for the synthesis of this compound is the methylation of 2-mercaptobenzothiazole. Over the years, various methylating agents and reaction conditions have been employed.

Classical Synthesis via Methylation of 2-Mercaptobenzothiazole

This protocol outlines a general and historically significant method for the synthesis of this compound.

Reaction:

Materials:

-

2-Mercaptobenzothiazole (MBT)

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, water)

Procedure:

-

In a reaction vessel, dissolve 2-mercaptobenzothiazole in a suitable solvent containing a base. The base deprotonates the thiol group of MBT, forming a more nucleophilic thiolate anion.

-

Slowly add the methylating agent to the reaction mixture with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Molecular Formula | C₈H₇NS₂[7] |

| Molecular Weight | 181.28 g/mol [7] |

| Melting Point | 43-46 °C[6] |

| Appearance | White to light yellow crystalline powder |

Logical Relationships and Signaling Pathways

The historical and chemical relationships surrounding this compound can be visualized to better understand its context within the broader field of benzothiazole chemistry.

Caption: Historical and synthetic pathway of this compound.

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 2-mercaptobenzothiazole.

Caption: General experimental workflow for MTBT synthesis.

Conclusion

The discovery and history of this compound are not marked by a single serendipitous moment but rather by a logical and industrially driven evolution from the foundational discoveries in benzothiazole chemistry. From its conceptual roots in the work of A.W. Hofmann to its practical realization as a derivative of the vital rubber accelerator 2-mercaptobenzothiazole, MTBT stands as a testament to the enduring impact of systematic chemical exploration. Its continued importance as a vulcanization accelerator and a key building block in the synthesis of fungicides underscores its lasting legacy in industrial chemistry. This guide provides a foundational understanding for researchers and professionals engaged in the ongoing development and application of this versatile molecule.

References

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. US5073638A - Process for the production of 2-thiocyanomethylthiobenzothiazole - Google Patents [patents.google.com]

- 6. This compound 97 615-22-5 [sigmaaldrich.com]

- 7. This compound | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Methylthio)benzothiazole: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzothiazole is a sulfur-containing heterocyclic compound that has been identified as a naturally occurring volatile organic compound in a limited number of organisms. This technical guide provides a comprehensive overview of its known natural sources, a plausible biosynthetic pathway based on current biochemical knowledge, and detailed experimental protocols for its extraction, identification, and the elucidation of its formation. While quantitative data on its natural abundance remains scarce, this document synthesizes available information to support further research into the biological significance and potential applications of this molecule.

Natural Occurrence of this compound

This compound has been reported in a diverse range of organisms, spanning the plant and insect kingdoms. Its presence has been documented in the following species:

-

Plants:

-

Cichorium endivia (Endive)[1]

-

Psidium guajava (Guava)

-

-

Insects:

-

Apis cerana (Asiatic honey bee)[1]

-

While the presence of this compound has been confirmed in these organisms, quantitative data regarding its concentration in various tissues or developmental stages is not extensively available in the current scientific literature. The compound likely contributes to the overall volatile profile and may play a role in chemical communication or defense mechanisms.

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been experimentally elucidated in the aforementioned organisms. However, based on the known biosynthesis of related sulfur-containing secondary metabolites and general enzymatic reactions, a plausible two-step pathway is proposed. This pathway involves the formation of a benzothiazole-2-thiol intermediate, followed by an S-methylation step.

Step 1: Formation of 2-Mercaptobenzothiazole

The biosynthesis of the benzothiazole core is hypothesized to proceed from precursors derived from primary metabolism. In plants, the formation of 2-mercaptobenzothiazole could potentially arise from the cyclization of a derivative of 2-aminothiophenol with a one-carbon donor. The synthesis of 2-mercaptobenzothiazole has been reported to occur through the reaction of o-aminothiophenol with carbon disulfide.

Step 2: S-Methylation of 2-Mercaptobenzothiazole

The final step in the proposed pathway is the methylation of the thiol group of 2-mercaptobenzothiazole to yield this compound. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent S-methyltransferase. SAM is a universal methyl group donor in numerous biological reactions. This enzymatic methylation of a thiol group is a well-established biochemical transformation.

Experimental Protocols

This section outlines detailed methodologies for the extraction, identification, and quantification of this compound, as well as a protocol for investigating its biosynthetic pathway.

Extraction and Analysis of this compound

Given that this compound is a volatile compound, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a suitable method for its extraction and analysis from biological matrices.

3.1.1. HS-SPME Protocol for Plant and Insect Samples

-

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Heater-stirrer or water bath.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Internal standard (e.g., a known concentration of a non-native, stable isotope-labeled analogue or a compound with similar chemical properties but a different retention time).

-

-

Procedure:

-

Sample Preparation: Homogenize a known weight of the biological sample (e.g., 1-5 g of guava pulp, endive leaves, or a specific number of honey bees).

-

Vial Loading: Transfer the homogenized sample into a 20 mL headspace vial. Add a saturated solution of NaCl to enhance the release of volatile compounds from the aqueous phase. Add the internal standard.

-

Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Immediately after extraction, desorb the analytes from the fiber in the hot injector port of the GC-MS system.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 5-10 °C/min.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.

-

Elucidation of the Biosynthetic Pathway

Isotope labeling studies can be employed to trace the incorporation of precursors into this compound.

3.2.1. Radiolabeling Experiment Protocol

-

Materials:

-

Radiolabeled precursors: [¹⁴C]-2-aminothiophenol, [¹³C]- or [¹⁴C]-methionine.

-

Liquid scintillation counter.

-

HPLC system for purification of the final product.

-

GC-MS or LC-MS for analysis of labeled products.

-

-

Procedure:

-

Precursor Administration: Administer the radiolabeled precursor to the organism or tissue of interest (e.g., by injection into guava fruit, watering of endive plants, or feeding to honey bees in a sugar solution).

-

Incubation: Allow sufficient time for the organism to metabolize the precursor.

-

Extraction: Extract the volatile compounds as described in section 3.1.

-

Purification: Purify the this compound fraction using preparative GC or HPLC.

-

Detection of Radioactivity: Measure the radioactivity of the purified fraction using a liquid scintillation counter.

-

Structural Confirmation: Confirm the position of the label in the molecule using mass spectrometry (for stable isotopes) or degradation studies followed by radioactivity measurement (for radioisotopes).

-

Quantitative Data Summary

As of the date of this publication, specific quantitative data for the concentration of this compound in Cichorium endivia, Psidium guajava, and Apis cerana are not available in the peer-reviewed literature. The data presented below is a placeholder for future research findings.

| Organism | Tissue/Source | Concentration Range | Method of Analysis | Reference |

| Cichorium endivia | Leaves | Data not available | HS-SPME-GC-MS | - |

| Psidium guajava | Fruit Pulp | Data not available | HS-SPME-GC-MS | - |

| Apis cerana | Whole Body / Glandular Secretions | Data not available | HS-SPME-GC-MS | - |

Conclusion and Future Directions

This compound is a naturally occurring compound with a distribution across different biological kingdoms. While its presence is confirmed, a significant knowledge gap exists regarding its quantitative abundance and the specific enzymatic machinery responsible for its biosynthesis. The proposed pathway, involving the formation of 2-mercaptobenzothiazole followed by S-methylation, provides a strong hypothetical framework for future research. The experimental protocols detailed in this guide offer a starting point for researchers to quantify this compound in its natural sources and to elucidate its biosynthetic origins. Further research is warranted to understand the ecological and physiological roles of this compound and to explore its potential applications in areas such as flavor chemistry, semiochemicals, and drug discovery.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-(Methylthio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with 2-(Methylthio)benzothiazole (MBTS). A versatile heterocyclic compound, MBTS is integral to various industrial processes, notably as a vulcanization accelerator in the rubber industry, and its derivatives are explored in medicinal chemistry. This document details its primary reaction pathways, summarizes available kinetic data, and provides structured experimental protocols for key transformations.

Core Reaction Mechanisms of this compound

This compound exhibits reactivity at several key positions, primarily centered around the sulfur atom of the methylthio group and the benzothiazole nucleus. The principal reaction pathways include oxidation of the sulfide, nucleophilic substitution at the C2 position, and complex radical mechanisms observed in industrial applications like rubber vulcanization.

Oxidation of the Methylthio Group

The sulfur atom in the 2-(methylthio) group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a key pathway in both synthetic applications and metabolic degradation.

The oxidation typically proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone under appropriate conditions. The reaction is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[1][2] A proposed mechanism for this catalytic oxidation involves the activation of H₂O₂ by a catalyst, such as a polyoxometalate, to form reactive oxygen species that subsequently attack the sulfur atom.[1][2]

A Fenton-like reaction mechanism has also been proposed, particularly with copper-modified zeolite catalysts, involving hydroxyl and hydroperoxyl radicals (HO• and HO₂•) as the reactive oxygen species.[1]

Caption: Stepwise oxidation of this compound.

Gas-Phase Oxidation by Hydroxyl Radicals

In atmospheric chemistry, benzothiazoles can undergo gas-phase oxidation initiated by hydroxyl (OH) radicals. While specific data for this compound is limited, studies on the closely related 2-methylbenzothiazole (MeBTH) provide significant insights. The reaction proceeds via two main pathways: OH radical attack on the benzene ring to form various hydroxylated products, and attack on the substituent at the C2 position.[3][4] For MeBTH, the attack on the methyl group accounts for approximately 33% of the overall reaction, leading to the formation of an aldehyde.[3][4] A similar pathway can be inferred for MBTS.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-(Methylthio)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of 2-(Methylthio)benzothiazole. Due to a scarcity of direct experimental data for this specific compound, this document synthesizes information from theoretical and computational studies, alongside relevant experimental methodologies for closely related compounds. This guide is intended to be a valuable resource for researchers and professionals working with benzothiazole derivatives in fields such as materials science, environmental chemistry, and drug development.

Core Thermodynamic Properties: A Theoretical Perspective

Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the thermodynamic characteristics of this compound. These theoretical values are crucial for understanding the molecule's stability and reactivity.

Below is a summary of the calculated thermodynamic parameters for the formation of this compound and related compounds.

Table 1: Calculated Thermodynamic Data for the Formation of Benzothiazole Derivatives

| Compound | Enthalpy of Formation (kcal/mol) | Gibbs Free Energy of Formation (kcal/mol) | Entropy (cal/mol·K) |

| Benzothiazole (BTH) | - | - | 82.33 |

| 2-Hydroxybenzothiazole (2-OH_BTH) | - | - | 87.24 |

| 2-Aminobenzothiazole (2-NH2_BTH) | - | - | 87.62 |

| 2-Mercaptobenzothiazole (2-SH_BTH) | - | - | 89.28 |

| This compound (2-SCH3_BTH) | - | - | 96.53 |

Data sourced from theoretical calculations at the B3LYP/6-31+G(d, p) level.[1]

It is important to note that theoretical calculations suggest that the formation of these benzothiazole derivatives is exothermic and spontaneous under the chosen experimental conditions, as indicated by negative enthalpy and free enthalpy values.[1]

Experimental Determination of Thermodynamic Properties: A Methodological Approach

Key Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry is a classical and highly accurate method for measuring the heat capacity of a substance as a function of temperature. From this data, other critical thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived.[2]

Objective: To measure the molar heat capacities of the compound over a specified temperature range and to determine the thermodynamic parameters of any phase transitions.

Apparatus: A small-sample automated adiabatic calorimeter.

Methodology:

-

Sample Preparation: A purified sample of the compound is synthesized and its structure is confirmed using techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity of the sample is crucial and can be determined by fractional melting experiments conducted within the calorimeter.[2]

-

Calorimeter Calibration: The performance of the adiabatic calorimeter is verified by measuring the heat capacity of a standard reference material, such as α-Al₂O₃, and comparing the results with established literature values.[2]

-

Heat Capacity Measurement:

-

The sample is placed in a sample container within the calorimeter.

-

The system is cooled to the starting temperature (e.g., 80 K).

-

A known amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured once thermal equilibrium is reached.

-

The heat capacity is calculated from the energy input and the temperature change.

-

This process is repeated incrementally over the desired temperature range (e.g., 80 K to 350 K).[2]

-

-

Phase Transition Analysis: If a phase transition, such as melting, occurs within the temperature range, it will be observed as a sharp peak in the heat capacity versus temperature curve.

-

The melting temperature (Tₘ) is determined from the melting curve.

-

The molar enthalpy of fusion (ΔfusHm) is determined by measuring the total energy required for the phase change.

-

The molar entropy of fusion (ΔfusSm) is calculated using the equation: ΔfusSm = ΔfusHm / Tₘ.[2]

-

-

Derivation of Thermodynamic Functions: The smoothed heat capacity data is used to calculate other thermodynamic functions, such as (HT - H298.15) and (ST - S298.15), by numerical integration.[2]

Table 2: Experimental Thermodynamic Data for 2-(Chloromethylthio)benzothiazole

| Property | Value |

| Melting Temperature (Tm) | 315.11 ± 0.04 K |

| Molar Enthalpy of Fusion (ΔfusHm) | 17.02 ± 0.03 kJ·mol⁻¹ |

| Molar Entropy of Fusion (ΔfusSm) | 54.04 ± 0.05 J·mol⁻¹·K⁻¹ |

Data obtained via adiabatic calorimetry.[2]

Atmospheric Oxidation Pathway of 2-Methylbenzothiazole

While not a thermodynamic cycle in the classical sense, understanding the reaction pathways and associated energy barriers is crucial for assessing the environmental fate and reactivity of benzothiazole derivatives. The atmospheric oxidation of the closely related 2-methylbenzothiazole (MeBTH) by the hydroxyl radical (OH) has been studied in detail, providing a logical workflow of its transformation.[3]

The following diagram illustrates the key stages in the formation of the aldehyde product (2-CHO-BTH) from the reaction of MeBTH with an OH radical.

Caption: Workflow of the atmospheric oxidation of 2-Methylbenzothiazole.

This multi-step pathway highlights the complexity of the reaction mechanism involving the methyl group.[3] The formation of the initial MeBTH···OH complex is an exothermic process.[3] The subsequent steps involve overcoming a series of energy barriers to proceed to the final aldehyde product.[3]

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound, which is primarily derived from computational studies. While experimental data for this specific molecule is lacking, the detailed experimental protocol for the closely related 2-(chloromethylthio)benzothiazole provides a robust framework for future experimental investigations using techniques like adiabatic calorimetry. Furthermore, the elucidation of reaction pathways, such as the atmospheric oxidation of 2-methylbenzothiazole, offers critical insights into the reactivity and environmental impact of this class of compounds. It is recommended that future research focuses on the experimental determination of the thermodynamic properties of this compound to validate and refine the theoretical models.

References

- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-(Methylthio)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Methylthio)benzothiazole in various solvents. The information is compiled from available scientific literature and databases to support research and development activities involving this compound.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₈H₇NS₂. It is characterized by a benzothiazole core substituted with a methylthio group. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method design. This document summarizes the available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies across different solvent systems, reflecting its chemical structure which incorporates both aromatic and heteroatomic features. While extensively described as soluble in many organic solvents, specific quantitative data is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |

| Water | 110.8 - 125 mg/L | Sparingly soluble / Less soluble | 24 - 25 |

| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | Not Specified |

| Acetone | Data not available | Soluble | Not Specified |

| Chloroform | Data not available | Soluble | Not Specified |

| Ethyl Acetate | Data not available | Soluble | Not Specified |

| Ethanol / Alcohol | Data not available | Soluble | Not Specified |

| Methanol | Data not available | Slightly Soluble | Not Specified |

Note: The qualitative descriptions are based on various scientific sources which indicate general solubility characteristics. Researchers should determine the precise quantitative solubility for their specific experimental conditions.

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for this experiment.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps or flasks with stoppers

-

Analytical balance

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

-

Filtration: Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide summarizes the known solubility characteristics of this compound. The compound exhibits good solubility in a range of common organic solvents and is sparingly soluble in water. For precise quantitative measurements, the detailed shake-flask method provides a reliable experimental protocol. The provided information aims to facilitate the effective use of this compound in research and development settings. It is recommended that researchers verify the solubility under their specific experimental conditions, particularly when quantitative accuracy is critical.

Theoretical and Computational Insights into 2-(Methylthio)benzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2-(Methylthio)benzothiazole (MTBT), a significant heterocyclic compound with diverse industrial applications. This document synthesizes findings from computational chemistry to elucidate the molecular structure, vibrational frequencies, electronic properties, and reactivity of MTBT. The methodologies detailed herein, primarily centered on Density Functional Theory (DFT), offer a foundational understanding for further research and application in fields such as materials science and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental and computational workflows are visualized using diagrams.

Introduction

This compound (C₈H₇NS₂) is a sulfur-containing heterocyclic compound characterized by a benzothiazole core substituted with a methylthio group at the 2-position.[1] It is utilized in various industrial processes, including as a vulcanization accelerator in the rubber industry.[2] Understanding the fundamental molecular properties of MTBT is crucial for optimizing its existing applications and exploring new ones, particularly in the realm of medicinal chemistry where benzothiazole derivatives have shown promise.[3][4]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure and properties of molecules at the atomic level.[3][4][5] This guide focuses on the theoretical characterization of MTBT, providing insights into its geometry, vibrational modes, and electronic behavior.

Molecular Structure and Geometry Optimization

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is typically achieved using DFT methods.

Computational Protocol for Geometry Optimization

A common and effective protocol for the geometry optimization of benzothiazole derivatives is as follows:

-

Software: The Gaussian suite of programs (e.g., Gaussian 09 or later versions) is widely used for these calculations.[3][5]

-

Method: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[3][4][5]

-

Basis Set: A split-valence basis set, such as 6-311++G(d,p), is often employed to provide flexibility in describing the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms like sulfur and nitrogen.[6]

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry is considered to be at a stationary point on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Predicted Geometrical Parameters

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bonds | Predicted Bond Angle (°) |

| Bond Lengths | C-S (thiazole ring) | ~1.76 | Bond Angles | C-N-C | ~105 |

| C=N (thiazole ring) | ~1.32 | N-C-S (thiazole ring) | ~115 | ||

| C-S (methylthio) | ~1.82 | C-S-C (methylthio) | ~100 | ||

| S-CH₃ | ~1.85 | ||||

| C-C (benzene ring) | ~1.39 - 1.41 |

Note: These values are illustrative and based on typical DFT results for related structures. Actual calculated values may vary slightly depending on the specific level of theory.

Vibrational Spectroscopy: A Comparison of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum of a solid sample of this compound can be recorded using the KBr pellet technique. The spectrum is typically scanned in the range of 4000–400 cm⁻¹.[7]

-

FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample using a Nd:YAG laser for excitation. The spectrum is also typically recorded in the range of 4000–100 cm⁻¹.[7]

Computational Protocol for Vibrational Frequencies

The vibrational frequencies are calculated at the optimized geometry using the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match the experimental anharmonic frequencies.

Key Vibrational Modes

The vibrational spectrum of MTBT is characterized by several key modes. The table below presents a tentative assignment of major vibrational frequencies based on experimental data for similar compounds and theoretical predictions.[1]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds in the benzene ring. |

| C-H stretching (methyl) | 2980 - 2850 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=N stretching | 1650 - 1550 | Characteristic stretching of the carbon-nitrogen double bond in the thiazole ring. |

| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-S stretching | 750 - 650 | Stretching vibrations of the carbon-sulfur bonds in the thiazole ring and the methylthio group. |

Electronic Properties and Reactivity

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.[5]

Molecular Electrostatic Potential (MEP)